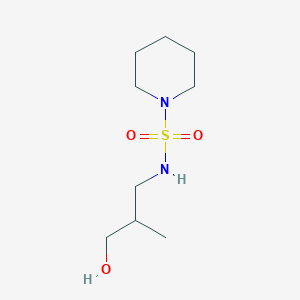
N-(3-hydroxy-2-methylpropyl)piperidine-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-hydroxy-2-methylpropyl)piperidine-1-sulfonamide is a chemical compound with the molecular formula C9H20N2O3S and a molecular weight of 236.33 g/mol . This compound is characterized by the presence of a piperidine ring, a sulfonamide group, and a hydroxy-methylpropyl side chain. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-2-methylpropyl)piperidine-1-sulfonamide typically involves the reaction of piperidine with a sulfonyl chloride derivative in the presence of a base. The hydroxy-methylpropyl group is introduced through subsequent reactions involving appropriate reagents and conditions. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Análisis De Reacciones Químicas
Types of Reactions
N-(3-hydroxy-2-methylpropyl)piperidine-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonamide group can be reduced under specific conditions to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while reduction of the sulfonamide group may produce amines .
Aplicaciones Científicas De Investigación
N-(3-hydroxy-2-methylpropyl)piperidine-1-sulfonamide is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(3-hydroxy-2-methylpropyl)piperidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the piperidine ring provides structural stability. The hydroxy-methylpropyl side chain may enhance the compound’s solubility and bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-hydroxyethyl)piperidine-1-sulfonamide
- N-(3-hydroxypropyl)piperidine-1-sulfonamide
- N-(4-hydroxybutyl)piperidine-1-sulfonamide
Uniqueness
N-(3-hydroxy-2-methylpropyl)piperidine-1-sulfonamide is unique due to the presence of the hydroxy-methylpropyl side chain, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable in specific research and industrial applications .
Propiedades
Fórmula molecular |
C9H20N2O3S |
|---|---|
Peso molecular |
236.33 g/mol |
Nombre IUPAC |
N-(3-hydroxy-2-methylpropyl)piperidine-1-sulfonamide |
InChI |
InChI=1S/C9H20N2O3S/c1-9(8-12)7-10-15(13,14)11-5-3-2-4-6-11/h9-10,12H,2-8H2,1H3 |
Clave InChI |
UMZDFSSIOGSFKR-UHFFFAOYSA-N |
SMILES canónico |
CC(CNS(=O)(=O)N1CCCCC1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


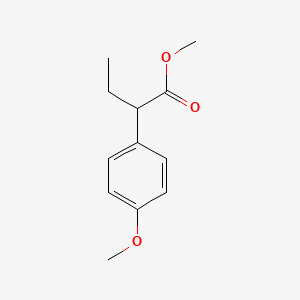
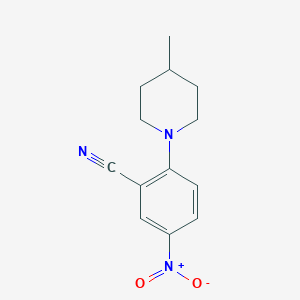
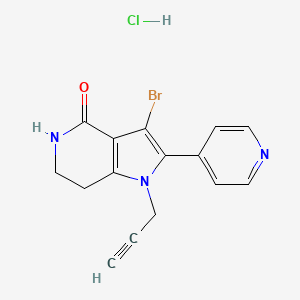
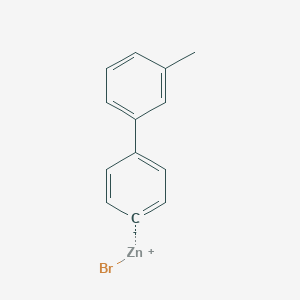
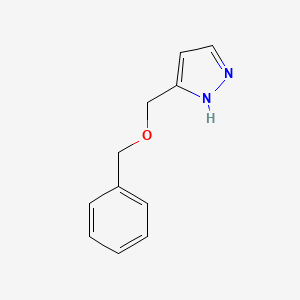
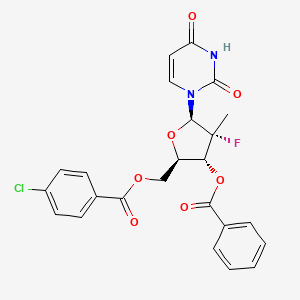
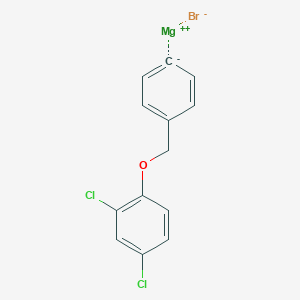
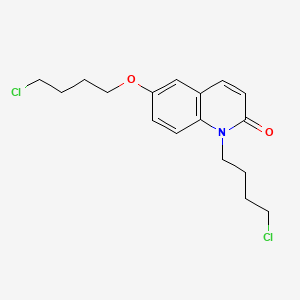
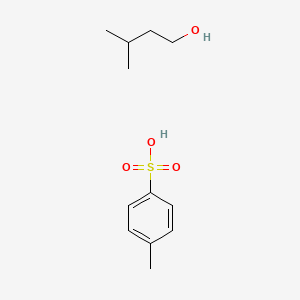
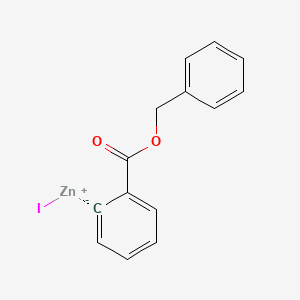
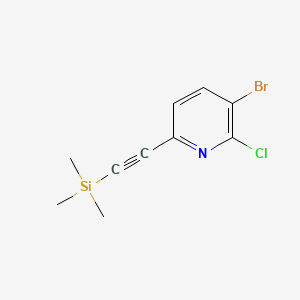
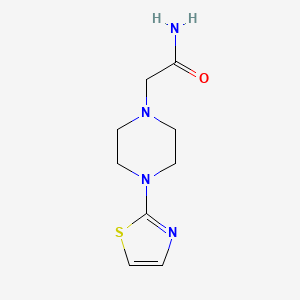
![n-Cyclopropyl-5-nitroimidazo[2,1-b]thiazol-6-amine](/img/structure/B14893022.png)

